molecular formula C13H18O2 B11895846 2-(Allyloxy)octahydro-1aH-2,5-methanoindeno[1,2-b]oxirene

2-(Allyloxy)octahydro-1aH-2,5-methanoindeno[1,2-b]oxirene

Cat. No.: B11895846
M. Wt: 206.28 g/mol
InChI Key: NBKCYCYUAKGLQU-UHFFFAOYSA-N
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Description

2-(Allyloxy)octahydro-1aH-2,5-methanoindeno[1,2-b]oxirene is a polycyclic epoxide derivative characterized by a fused indeno-oxirene core modified with an allyloxy substituent. The compound’s complexity arises from its bicyclic framework, methano bridge, and functional groups, which influence its reactivity and physical characteristics .

Properties

Molecular Formula

C13H18O2

Molecular Weight

206.28 g/mol

IUPAC Name

1-prop-2-enoxy-4-oxatetracyclo[6.2.1.02,7.03,5]undecane

InChI

InChI=1S/C13H18O2/c1-2-5-14-13-4-3-8(7-13)9-6-10-12(15-10)11(9)13/h2,8-12H,1,3-7H2

InChI Key

NBKCYCYUAKGLQU-UHFFFAOYSA-N

Canonical SMILES

C=CCOC12CCC(C1)C3C2C4C(C3)O4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Allyloxy)octahydro-1aH-2,5-methanoindeno[1,2-b]oxirene typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the allyloxy group and the construction of the fused bicyclic system. Common reagents used in these reactions include allyl bromide, base catalysts, and various solvents. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to increase yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalytic systems can be employed to scale up the production process. The choice of solvents, catalysts, and purification methods is crucial to ensure the efficient and cost-effective production of the compound.

Chemical Reactions Analysis

Types of Reactions: 2-(Allyloxy)octahydro-1aH-2,5-methanoindeno[1,2-b]oxirene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the oxirene ring.

    Substitution: Nucleophilic substitution reactions can occur at the allyloxy group, where nucleophiles such as halides or amines replace the allyloxy group.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium catalyst, lithium aluminum hydride.

    Substitution: Halides, amines, and other nucleophiles under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can lead to alcohols or alkanes.

Scientific Research Applications

Chemistry: In synthetic chemistry, 2-(Allyloxy)octahydro-1aH-2,5-methanoindeno[1,2-b]oxirene is used as a building block for the synthesis of more complex molecules

Biology: The compound’s biological activity is of interest for the development of new drugs and therapeutic agents. Its interactions with biological molecules can be studied to understand its potential as a pharmacological agent.

Medicine: In medicine, derivatives of this compound may be explored for their therapeutic properties, including anti-inflammatory, anti-cancer, and antimicrobial activities.

Industry: In the industrial sector, the compound can be used in the production of advanced materials, such as polymers and resins, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-(Allyloxy)octahydro-1aH-2,5-methanoindeno[1,2-b]oxirene involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the structure of the compound’s derivatives.

Comparison with Similar Compounds

Comparison with Structural Analogs

Molecular Structure and Functional Groups

The methanoindeno-oxirene family exhibits significant structural diversity due to variations in substituents and bridge positions. Key comparisons include:

2,5-Methano-2H-indeno[1,2-b]oxirene-3,4-dicarboxylic acid (octahydro)
  • Molecular Formula : C₁₂H₁₄O₅
  • Molecular Weight : 238.237 g/mol
4,4'-[Ethane-1,2-diylbis(oxy)]bis(octahydro-1aH-2,5-methanoindeno[1,2-b]oxirene)
  • Molecular Formula : C₂₂H₃₀O₄
  • Molecular Weight : 358.47 g/mol
Octahydrodimethyl-2,5-methano-2H-indeno[1,2-b]oxirene
  • Molecular Formula : C₁₂H₁₈O
  • Molecular Weight : 178.27 g/mol
  • Key Features : Methyl groups reduce polarity, likely lowering boiling points compared to oxygen-rich analogs .
(1aR,6aS)-6,6a-Dihydro-1aH-indeno[1,2-b]oxirene
  • Molecular Formula : C₉H₈O
  • Molecular Weight : 132.06 g/mol
  • Key Features : Simplified structure with an epoxide group, favoring ring-opening reactions .
Chlorinated Derivative (2,3,4,5,6,6a,7,7-octachloro-...oxirene)
  • Key Features : Eight chlorine atoms increase molecular weight and lipophilicity, likely enhancing environmental persistence and toxicity .

Physical and Chemical Properties

The table below summarizes critical differences among analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups/Substituents Reactivity Insights
2-(Allyloxy)octahydro-1aH-2,5-methanoindeno[1,2-b]oxirene (Inferred)* ~C₁₅H₂₀O₂ ~240–260 Allyloxy group (C₃H₅O) Susceptible to allylic oxidation/electrophilic addition
2,5-Methano-2H-indeno[1,2-b]oxirene-3,4-dicarboxylic acid, octahydro C₁₂H₁₄O₅ 238.237 Dicarboxylic acid Acid-catalyzed esterification/decarboxylation
4,4'-[Ethane-1,2-diylbis(oxy)]bis(octahydro-1aH-2,5-methanoindeno[...]) C₂₂H₃₀O₄ 358.47 Ether bridges Stable to hydrolysis; potential crosslinking agent
Octahydrodimethyl-2,5-methano-2H-indeno[1,2-b]oxirene C₁₂H₁₈O 178.27 Methyl groups Hydrophobic; low solubility in water
(1aR,6aS)-6,6a-Dihydro-1aH-indeno[1,2-b]oxirene C₉H₈O 132.06 Epoxide Ring-opening via nucleophiles (e.g., amines, acids)
Chlorinated Methanoindeno-oxirene C₁₂H₈Cl₈O N/A Octachloro substituents High stability; bioaccumulation potential

*Note: Data for 2-(Allyloxy)octahydro-1aH-2,5-methanoindeno[1,2-b]oxirene is inferred from structural analogs.

Biological Activity

2-(Allyloxy)octahydro-1aH-2,5-methanoindeno[1,2-b]oxirene is a compound of significant interest in medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure

The chemical structure of 2-(Allyloxy)octahydro-1aH-2,5-methanoindeno[1,2-b]oxirene can be represented as follows:

C10H14O2\text{C}_{10}\text{H}_{14}\text{O}_{2}

This compound features an allyloxy group attached to a bicyclic structure, which may influence its interactions with biological targets.

Mechanisms of Biological Activity

The biological activity of 2-(Allyloxy)octahydro-1aH-2,5-methanoindeno[1,2-b]oxirene is primarily attributed to its ability to interact with various molecular targets in the body. Key mechanisms include:

  • Antioxidant Activity : The compound has shown potential in scavenging free radicals, which can mitigate oxidative stress in cells.
  • Antimicrobial Properties : Preliminary studies indicate that this compound exhibits inhibitory effects against certain bacterial strains.
  • Anti-inflammatory Effects : Research suggests that it may modulate inflammatory pathways, reducing the production of pro-inflammatory cytokines.

Pharmacological Effects

The pharmacological profile of 2-(Allyloxy)octahydro-1aH-2,5-methanoindeno[1,2-b]oxirene includes various effects observed in experimental models:

Effect TypeObserved OutcomesReference
AntioxidantSignificant reduction in oxidative markers
AntimicrobialInhibition of E. coli and S. aureus growth
Anti-inflammatoryDecrease in TNF-alpha levels

Case Studies

Several case studies have explored the biological activity of this compound:

  • Study on Antioxidant Properties :
    • Objective : To evaluate the antioxidant capacity using DPPH assay.
    • Findings : The compound demonstrated a dose-dependent scavenging effect on DPPH radicals, indicating strong antioxidant potential.
  • Antimicrobial Efficacy Study :
    • Objective : To assess antibacterial activity against common pathogens.
    • Findings : The compound showed significant inhibition zones against both Gram-positive and Gram-negative bacteria, suggesting broad-spectrum antimicrobial activity.
  • Inflammation Modulation Research :
    • Objective : To investigate the anti-inflammatory effects in a murine model.
    • Findings : Administration of the compound resulted in reduced paw edema and lower levels of inflammatory markers compared to controls.

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